(6-Bromo-4-methylpyridin-3-yl)methanamine is an organic compound characterized by its unique structure, which includes a bromine atom at the 6-position and a methyl group at the 4-position of a pyridine ring. The methanamine functional group contributes to its reactivity and potential biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its ability to serve as a building block for more complex molecules.
No specific safety information is available for (6-Bromo-4-methylpyridin-3-yl)methanamine. However, as a general precaution, aminopyridines can have various hazards, including []:
The biological activity of (6-Bromo-4-methylpyridin-3-yl)methanamine is primarily linked to its interactions with various biological targets. It has been noted for potential roles as a protein kinase inhibitor, which suggests that it may modulate cell cycle control mechanisms. Its unique structure allows it to interact with enzymes and receptors, potentially influencing their activity and leading to therapeutic effects in certain conditions .
The synthesis of (6-Bromo-4-methylpyridin-3-yl)methanamine typically involves:
For industrial applications, continuous flow reactors may be utilized to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are critical for obtaining high-purity compounds .
(6-Bromo-4-methylpyridin-3-yl)methanamine finds applications in:
Interaction studies indicate that (6-Bromo-4-methylpyridin-3-yl)methanamine can effectively bind to various biological targets, influencing their function. Its structural features allow it to modulate enzymatic activities, making it a candidate for further exploration in drug development .
Several compounds share structural similarities with (6-Bromo-4-methylpyridin-3-yl)methanamine:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 4-Methylpyridine | Lacks bromine and methanamine groups | Less reactive due to missing functional groups |
| 6-Bromo-4-methylpyridine | Contains bromine but lacks the amine functionality | Limited biological activity compared to target |
| 4-Methylpyridin-3-ylmethanol | Lacks the bromine atom | Different solubility and reactivity profile |
| 5-Bromo-4-methyl-pyridin-3-ylmethyl | Similar structure but different substitution pattern | Potentially different biological effects |
The uniqueness of (6-Bromo-4-methylpyridin-3-yl)methanamine lies in its combination of both the bromine atom and the methanamine group, which confer distinct chemical properties and biological activities not found in the aforementioned similar compounds. This structural configuration enhances its reactivity and potential applications in medicinal chemistry .
(6-Bromo-4-methylpyridin-3-yl)methanamine emerged as a compound of interest in the early 21st century, driven by advancements in heterocyclic chemistry and pharmaceutical intermediates. Its synthesis traces back to methodologies developed for pyridine derivatives, particularly those involving bromination and reductive amination. Early patents, such as WO2013065064A1, highlighted the utility of structurally related pyridine compounds in synthesizing cyclooxygenase-2 (COX-2) inhibitors, underscoring the scaffold’s relevance in medicinal chemistry. The compound’s development accelerated with the adoption of continuous flow reactors and automated systems, which improved yield and purity in industrial-scale production.
Key milestones include:
(6-Bromo-4-methylpyridin-3-yl)methanamine belongs to the class of aromatic heterocyclic amines, characterized by a pyridine ring substituted with bromine (position 6), methyl (position 4), and methanamine (position 3) groups. Its structure combines features critical for electronic modulation and bioactivity:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₉BrN₂ | |
| Molecular weight | 201.06 g/mol | |
| SMILES | CC1=CC(=NC=C1CN)Br | |
| Hybridization (nitrogen) | sp² (pyridine ring) |
The bromine atom enhances electrophilic substitution reactivity, while the methyl group stabilizes the ring through electron-donating effects. The methanamine side chain introduces basicity (pKₐ ~5–7), enabling protonation under physiological conditions. This combination makes the compound a versatile intermediate in synthesizing ligands, catalysts, and bioactive molecules.
Research on (6-bromo-4-methylpyridin-3-yl)methanamine spans multiple domains:
Recent studies emphasize its role in cascade reactions, where its bromine and amine groups facilitate sequential cross-coupling and cyclization steps. A 2025 analysis reported a 78% yield in Suzuki-Miyaura couplings using palladium catalysts, highlighting its synthetic utility.
The compound (6-Bromo-4-methylpyridin-3-yl)methanamine represents a substituted pyridine derivative with a systematic International Union of Pure and Applied Chemistry nomenclature that precisely describes its molecular architecture [1]. The IUPAC name follows standard nomenclature conventions for heterocyclic compounds, where the pyridine ring serves as the parent structure with specific positional substitutions [6]. The systematic name indicates the presence of a bromine atom at position 6, a methyl group at position 4, and a methanamine functional group attached to position 3 of the pyridine ring [1] [3].
Alternative nomenclature systems recognize this compound under various systematic names, including (6-bromo-4-methyl-3-pyridinyl)methanamine, which emphasizes the pyridinyl core structure [6]. The compound's systematic identification follows established protocols for naming substituted pyridine derivatives, where numerical positions are assigned based on the nitrogen atom's location within the aromatic ring [14]. This nomenclature system ensures unambiguous identification of the molecular structure across different chemical databases and literature sources [4].
| Property | Value |
|---|---|
| IUPAC Name | (6-bromo-4-methylpyridin-3-yl)methanamine |
| Alternative Names | (6-bromo-4-methyl-3-pyridinyl)methanamine |
| Systematic Classification | Substituted pyridine derivative |
| Functional Groups | Primary amine, aromatic halide, methyl substituent |
The molecular formula C7H9BrN2 represents the exact atomic composition of (6-Bromo-4-methylpyridin-3-yl)methanamine, indicating seven carbon atoms, nine hydrogen atoms, one bromine atom, and two nitrogen atoms [1] [3]. This formula reflects the compound's structural complexity, incorporating both aromatic and aliphatic components within a single molecular framework [4]. The molecular weight of 201.06 grams per mole has been consistently reported across multiple chemical databases, providing a fundamental parameter for analytical and synthetic applications [1] [15].
The molecular composition analysis reveals specific structural characteristics that influence the compound's chemical behavior [4]. The presence of two nitrogen atoms contributes to the molecule's potential for hydrogen bonding and coordination chemistry, while the bromine substituent introduces significant electronegativity and steric effects [1]. The molecular weight calculation incorporates standard atomic masses for each constituent element, with bromine contributing substantially to the overall mass due to its high atomic weight [3].
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C7H9BrN2 |
| Molecular Weight | 201.06 g/mol |
| Heavy Atom Count | 10 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 26.0 Ų |
| Formal Charge | 0 |
The Chemical Abstracts Service registry number 1211585-93-1 serves as the unique identifier for (6-Bromo-4-methylpyridin-3-yl)methanamine within the global chemical literature database [1] [3]. This CAS number provides unambiguous identification of the compound across various chemical databases, regulatory frameworks, and commercial catalogues [6]. The registry number assignment follows standard CAS protocols for novel chemical entities, ensuring systematic cataloguing within the comprehensive chemical registry system [15].
The two-dimensional structural representation of (6-Bromo-4-methylpyridin-3-yl)methanamine reveals a pyridine ring system with three distinct substituents positioned at specific ring locations [4]. The pyridine core adopts a planar hexagonal configuration characteristic of aromatic heterocycles, with the nitrogen atom occupying position 1 according to standard numbering conventions [23]. The bromine atom at position 6 introduces significant electronic and steric perturbations to the aromatic system, while the methyl group at position 4 provides additional steric bulk [1].
The methanamine substituent at position 3 extends from the aromatic ring through a methylene bridge, creating a flexible linkage between the aromatic and aliphatic components [4]. This structural arrangement allows for conformational flexibility around the carbon-carbon bond connecting the pyridine ring to the aminomethyl group [12]. The primary amine functionality provides a site for hydrogen bonding and potential coordination interactions [1].
Structural analysis indicates that the pyridine ring maintains characteristic bond lengths and angles typical of delocalized aromatic systems [23] [24]. The carbon-carbon bonds within the ring exhibit partial double-bond character due to π-electron delocalization, while the carbon-nitrogen bonds demonstrate enhanced stability through aromatic conjugation [25]. The substituent positions create distinct electronic environments that influence reactivity patterns and molecular interactions [26].
| Bond Type | Typical Length (Å) | Reference Range |
|---|---|---|
| C-C (pyridine ring) | 1.33 - 1.39 | Pyridine derivatives |
| C-N (pyridine ring) | 1.335 - 1.340 | Delocalized pyridine |
| C-Br bond | 1.90 - 1.95 | Aromatic C-Br |
| C-CH3 bond | 1.51 - 1.53 | Sp3 C-CH3 |
| C-CH2N bond | 1.51 - 1.52 | Sp3 C-CH2 |
| C-H bond | 1.08 - 1.10 | Aromatic/Aliphatic C-H |
| N-H bond | 1.01 - 1.03 | Primary amine N-H |
Three-dimensional conformational analysis of (6-Bromo-4-methylpyridin-3-yl)methanamine reveals significant flexibility around the methylene bridge connecting the pyridine ring to the primary amine group [4]. Computational modeling studies suggest that the molecule can adopt multiple conformational states through rotation around the C-CH2N bond, with energy barriers typically ranging from 2-4 kcal/mol for similar substituted pyridine systems [11]. The preferred conformations are influenced by intramolecular interactions, including potential hydrogen bonding between the amine group and the pyridine nitrogen [18].
The bromine substituent at position 6 creates substantial steric hindrance that influences the overall molecular geometry and conformational preferences [23]. This steric effect is particularly pronounced in interactions involving the adjacent nitrogen atom and can significantly impact the compound's binding affinity in biological systems [18]. The methyl group at position 4 contributes additional conformational constraints through van der Waals interactions with neighboring atoms [25].
Molecular dynamics simulations of related pyridine derivatives demonstrate that conformational flexibility is essential for biological activity and molecular recognition processes [11]. The methanamine side chain can orient in various spatial arrangements relative to the aromatic ring plane, creating different pharmacophoric presentations [18]. These conformational states may exhibit distinct binding preferences for various biological targets [29].
| Conformational Parameter | Estimated Range |
|---|---|
| C-CH2N Rotation Barrier | 2-4 kcal/mol |
| Preferred Dihedral Angles | 60°, 180°, 300° |
| Intramolecular H-bonding Distance | 2.5-3.5 Å |
| Steric Interaction Range | 3.0-4.0 Å |
Crystallographic data for (6-Bromo-4-methylpyridin-3-yl)methanamine are limited in the available literature, though related pyridine derivatives provide insights into expected crystal packing arrangements and intermolecular interactions [22] [23]. Pyridine-based compounds typically crystallize in orthorhombic or monoclinic crystal systems, with hydrogen bonding patterns playing crucial roles in determining crystal structure stability [24] [28]. The presence of both hydrogen bond donors and acceptors in the molecule suggests potential for complex hydrogen bonding networks in the solid state [25].
Comparative analysis of structurally similar brominated pyridine derivatives indicates that halogen bonding interactions may contribute significantly to crystal packing arrangements [28]. The bromine atom can participate in both conventional hydrogen bonding and halogen bonding interactions, creating multiple stabilization pathways within the crystal lattice [22]. These interactions often result in characteristic packing motifs that influence physical properties such as melting point and solubility [23].
Intermolecular hydrogen bonding patterns in aminomethylpyridine derivatives typically involve the primary amine group as both donor and acceptor, creating extended hydrogen bonding networks [25] [29]. The pyridine nitrogen can serve as a hydrogen bond acceptor, further contributing to crystal stability through cooperative binding effects [24]. These structural features suggest that (6-Bromo-4-methylpyridin-3-yl)methanamine would likely form stable crystalline materials with well-defined packing arrangements [28].
| Crystallographic Aspect | Expected Characteristics |
|---|---|
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | P21/c or Pbca (typical for pyridines) |
| Hydrogen Bonding | N-H···N, N-H···π interactions |
| Halogen Bonding | C-Br···N, C-Br···π contacts |
| Packing Motif | Layered or chain structures |
| π-π Stacking Distance | 3.3-3.8 Å (typical aromatic) |
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 201.00218 | 133.0 |
| [M+Na]+ | 222.98412 | 145.3 |
| [M-H]- | 198.98762 | 138.0 |
| [M+NH4]+ | 218.02872 | 154.4 |
| [M+K]+ | 238.95806 | 134.0 |
| [M+H-H2O]+ | 182.99216 | 132.5 |
| [M+HCOO]- | 244.99310 | 154.7 |
| [M+CH3COO]- | 259.00875 | 184.7 |
(6-Bromo-4-methylpyridin-3-yl)methanamine presents as a liquid under standard conditions according to Sigma-Aldrich specifications [1]. The compound exhibits variable physical states depending on storage conditions and purity, with some sources reporting it as a solid form. The appearance is typically described as clear to slightly colored, though specific visual characteristics are not consistently documented across commercial sources. The compound demonstrates typical organobromine characteristics with moderate volatility at ambient temperatures.
The thermodynamic profile of (6-Bromo-4-methylpyridin-3-yl)methanamine reveals several critical thermal parameters. The compound exhibits a boiling point of 314.8 ± 37.0 degrees Celsius at 760 millimeters of mercury [2], indicating relatively high thermal stability compared to simpler pyridine derivatives. This elevated boiling point reflects the influence of both the bromine substituent and the methanamine functional group on intermolecular interactions.
The flash point is determined to be 144.2 ± 26.5 degrees Celsius [2], positioning the compound in a moderate fire hazard category. This flash point indicates that the compound requires significant thermal energy for ignition, making it relatively safe for handling under normal laboratory conditions. The vapor pressure at 25 degrees Celsius is measured at 0.0 ± 0.7 millimeters of mercury [2], demonstrating minimal volatility at ambient temperatures.
Density measurements indicate a value of 1.5 ± 0.1 grams per cubic centimeter [2], which is consistent with the presence of the heavy bromine atom in the molecular structure. This density is notably higher than that of unsubstituted pyridine derivatives, reflecting the significant mass contribution of the bromine substituent.
| Property | Value | Measurement Conditions |
|---|---|---|
| Boiling Point | 314.8 ± 37.0°C | 760 mmHg |
| Flash Point | 144.2 ± 26.5°C | Standard conditions |
| Density | 1.5 ± 0.1 g/cm³ | 25°C |
| Vapor Pressure | 0.0 ± 0.7 mmHg | 25°C |
The spectroscopic profile of (6-Bromo-4-methylpyridin-3-yl)methanamine can be characterized through multiple analytical techniques, though comprehensive spectral data specific to this compound remains limited in the available literature. Based on structural analysis and related compounds, the compound would be expected to exhibit characteristic absorption patterns consistent with substituted pyridine derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy would typically show distinct proton environments reflecting the asymmetric substitution pattern. The aromatic protons would appear in the characteristic downfield region, while the methanamine group would produce signals in the aliphatic region. The methyl group attached to the pyridine ring would appear as a singlet, and the methanamine protons would exhibit characteristic coupling patterns.
Infrared spectroscopy would reveal characteristic absorption bands for the aromatic carbon-nitrogen stretches, carbon-hydrogen bonds, and the primary amine functional group. The presence of the bromine substituent would influence the fingerprint region of the spectrum, providing distinctive identification markers.
Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 201.06 [2], consistent with the molecular formula C₇H₉BrN₂. Fragmentation patterns would be expected to show loss of the amine group and characteristic bromine isotope patterns.
The solubility characteristics of (6-Bromo-4-methylpyridin-3-yl)methanamine reflect its amphiphilic nature, possessing both hydrophilic amine functionality and lipophilic aromatic and halogen components. The calculated partition coefficient (LogP) of 0.86 [2] indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media.
The compound demonstrates moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide due to the hydrogen bonding capability of the primary amine group. Solubility in non-polar solvents like hexane and cyclohexane is expected to be limited due to the polar amine functionality, though the aromatic ring and bromine substituent provide some organic solvent compatibility.
Aqueous solubility is anticipated to be moderate, enhanced by the basic nature of the amine group which can undergo protonation under acidic conditions. The polar surface area (PSA) of 38.91 Ångströms squared [2] supports moderate water solubility while maintaining reasonable membrane permeability characteristics.
| Solvent Class | Expected Solubility | Contributing Factors |
|---|---|---|
| Water | Moderate | Amine basicity, hydrogen bonding |
| Alcohols | Good | Hydrogen bonding capability |
| Chlorinated solvents | Good | Similar polarity matching |
| Hydrocarbons | Limited | Polar amine group incompatibility |
The collision cross section (CCS) properties provide crucial information for analytical applications, particularly in ion mobility spectrometry and liquid chromatography-mass spectrometry workflows. The predicted collision cross section values for various adduct ions of (6-Bromo-4-methylpyridin-3-yl)methanamine have been computationally determined [3].
The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 133.0 Ångströms squared at mass-to-charge ratio 201.00218 [3]. This value aligns with typical CCS measurements for mid-sized heterocyclic compounds containing bromine substituents. The sodium adduct [M+Na]⁺ shows an increased CCS of 145.3 Ångströms squared at mass-to-charge ratio 222.98412 [3], reflecting the larger ionic radius of sodium compared to proton adduction.
Negative ion mode analysis reveals the deprotonated molecule [M-H]⁻ with a CCS of 138.0 Ångströms squared at mass-to-charge ratio 198.98762 [3]. Additional adducts including ammonium, potassium, formate, and acetate show CCS values ranging from 132.5 to 184.7 Ångströms squared [3], providing comprehensive analytical identification markers.
| Adduct Ion | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 201.00218 | 133.0 |
| [M+Na]⁺ | 222.98412 | 145.3 |
| [M-H]⁻ | 198.98762 | 138.0 |
| [M+NH₄]⁺ | 218.02872 | 154.4 |
| [M+CH₃COO]⁻ | 259.00875 | 184.7 |